2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol
CAS No.: 393174-68-0
Cat. No.: VC2728531
Molecular Formula: C16H36O6Si
Molecular Weight: 352.54 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol - 393174-68-0](/images/structure/VC2728531.png)
Specification
CAS No. | 393174-68-0 |
---|---|
Molecular Formula | C16H36O6Si |
Molecular Weight | 352.54 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C16H36O6Si/c1-16(2,3)23(4,5)22-15-14-21-13-12-20-11-10-19-9-8-18-7-6-17/h17H,6-15H2,1-5H3 |
Standard InChI Key | SAOSLXAPIFUXQW-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOCCO |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOCCO |
Introduction
Chemical Structure and Properties
2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol belongs to the family of silyl-protected polyethylene glycol derivatives. Its structure consists of a pentaethylene glycol chain (PEG5) with one terminus protected by a tert-butyldimethylsilyl (TBDMS) group, while the other terminus retains a free hydroxyl group. This molecular architecture creates a unique amphiphilic character that makes it valuable for various chemical applications .
Chemical Identifiers
The compound possesses several standard chemical identifiers that facilitate its recognition in scientific literature and chemical databases:
Property | Value |
---|---|
CAS Registry Number | 393174-68-0 |
Molecular Formula | C16H36O6Si |
Molecular Weight | 352.54 g/mol |
Alternative Nomenclature | TBDMS-PEG5-alcohol; 2,2,3,3-Tetramethyl-4,7,10,13,16-pentaoxa-3-silaoctadecan-18-ol |
Chemical Structure | R-O-(CH2CH2O)4-CH2CH2OH where R = (CH3)3C-Si(CH3)2- |
The compound features five ethylene oxide units connected in sequence, providing a moderately long PEG chain that confers specific solubility characteristics and reactivity patterns .
Physical Properties
The physical characteristics of 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol are essential for understanding its behavior in different chemical environments:
Physical Property | Description |
---|---|
Physical State | Light yellow oil at room temperature |
Solubility | Highly soluble in organic solvents (ethyl acetate, DMF, dichloromethane); Limited water solubility |
Stability | Stable under standard laboratory conditions; Sensitive to strong acids |
Appearance | Clear to light yellow viscous liquid |
The presence of multiple ether linkages grants the molecule excellent solvation properties in polar organic solvents, while the silyl group provides protection against various reaction conditions .
Synthesis Methods
Several established synthetic routes exist for the preparation of 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol, with variations depending on the specific application requirements and available starting materials.
Mono-protection of Pentaethylene Glycol
The most common synthesis approach involves the selective mono-silylation of pentaethylene glycol. This method must carefully control reaction conditions to maximize the yield of the mono-protected product while minimizing di-protection:
Reagent/Condition | Quantity/Parameter |
---|---|
Pentaethylene glycol | 1.5 equivalents |
tert-Butyldimethylsilyl chloride | 1.0 equivalent |
Imidazole | 1.0 equivalent |
Solvent | Anhydrous DMF |
Temperature | 0°C initially, then room temperature |
Reaction time | 2-3 hours |
Purification | Column chromatography (ethyl acetate eluent) |
Typical Yield | 60-65% |
The reaction proceeds through the nucleophilic attack of the pentaethylene glycol hydroxyl group on the silicon atom of the TBDMS-Cl, facilitated by imidazole as a catalyst and base .
Industrial Scale Synthesis
For industrial applications, a modified synthesis approach has been developed to improve efficiency and yield. This method is particularly relevant for large-scale production:
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Addition of tert-butyldimethyl chlorosilane to an organic solvent
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Dissolution of the silylating agent
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Dropwise addition of ethylene glycol derivative
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Addition of an organic acid binding agent
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Reflux reaction at 45-55°C
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Product collection and filtration
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Normal pressure rectification at 90-110°C to evaporate solvent
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Pressure-reducing rectification
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Collection of distillate at approximately 130°C
This method can achieve product purity of ≥99% and is suitable for industrial-scale manufacturing .
Structural Variants and Related Compounds
The basic structure of silyl-protected polyethylene glycols can be modified by varying the number of ethylene oxide units, creating a family of related compounds with similar properties but different chain lengths.
Homologous Series
Common variations include:
Compound | Number of Ethoxy Units | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
TBDMS-PEG4-OH | 4 | C14H32O5Si | 308.49 |
TBDMS-PEG5-OH | 5 | C16H36O6Si | 352.54 |
TBDMS-PEG6-OH | 6 | C18H40O7Si | 396.59 |
These variants offer different solubility profiles and chain lengths, allowing chemists to select the appropriate homolog for specific applications .
Structure-Property Relationships
The length of the PEG chain significantly influences the physical and chemical properties of these compounds:
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Longer chains (higher PEG number) generally exhibit:
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Increased water solubility
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Higher viscosity
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Greater flexibility in solution
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Enhanced ability to coordinate metal ions
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The TBDMS protecting group remains stable under basic and neutral conditions but can be selectively removed under mildly acidic conditions or with fluoride ions, making these compounds valuable intermediates in multistep organic synthesis .
Applications in Chemical Synthesis
2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol finds extensive use in various chemical synthesis applications due to its unique structure combining a protected terminus and a reactive hydroxyl group.
Pharmaceutical Intermediates
The compound serves as a valuable precursor in pharmaceutical synthesis:
Application | Purpose | Advantage |
---|---|---|
Linker chemistry | Connecting active pharmaceutical ingredients to targeting moieties | Provides biocompatible spacing with controlled length |
PEGylation | Modification of biologically active molecules | Improves pharmacokinetics and reduces immunogenicity |
Prodrug development | Creation of dormant drug forms that activate in vivo | Allows for controlled release strategies |
The presence of the terminal hydroxyl group allows for further functionalization while the TBDMS group provides orthogonal protection that can be selectively removed when needed .
Radiochemistry Applications
A particularly significant application involves the use of this compound in the synthesis of radiopharmaceuticals:
The compound serves as a precursor in the synthesis of PEGylated radiotracers for positron emission tomography (PET) imaging. For example, it has been used in the development of [18F]F-PEG6-IPQA for PET imaging of epidermal growth factor receptor (EGFR) expression-activity in non-small cell lung carcinomas (NSCLC). This application demonstrates the compound's utility in creating diagnostic tools for personalized medicine approaches .
Quantity | Approximate Price (USD) | Purity |
---|---|---|
1g | $550-908 | ≥95% |
5g | $1,500-2,500 | ≥95% |
25g | Custom quote | ≥95% |
Prices may vary significantly depending on supplier, quantity, and purity requirements .
Economic Considerations
Several factors influence the economics of using this compound:
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The relatively high cost of the compound may limit its use to high-value applications
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In-house synthesis may be more economical for large-scale applications
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The compound's stability allows for long-term storage, reducing waste
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The specific synthetic utility often justifies the premium pricing for research applications
For industrial applications, the patented synthesis methods that achieve high yields and purity are particularly valuable for reducing production costs .
Research Trends and Future Directions
Current research involving 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol and related compounds shows several emerging trends.
Biomedical Applications
The compound continues to find expanded applications in biomedical research:
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Development of novel drug delivery systems leveraging the biocompatible PEG backbone
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Creation of imaging agents with improved pharmacokinetic profiles
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Synthesis of bioconjugates with enhanced stability and targeting capability
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Integration into nanomedicine platforms as surface-modifying agents
The functional versatility of the terminal hydroxyl group allows for conjugation to various biomolecules, while the protected terminus ensures selective reactivity .
Materials Science Applications
Emerging applications in materials science include:
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Development of self-assembling materials with controlled hydrophilic-hydrophobic balance
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Creation of surface-modifying agents for biomedical implants
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Incorporation into smart materials with responsive properties
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Utilization in advanced separation technologies
The defined chain length and monodisperse nature of these compounds make them valuable building blocks for precisely engineered materials with reproducible properties.
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